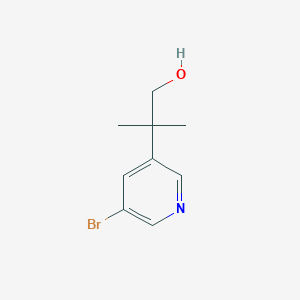

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-3-yl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-9(2,6-12)7-3-8(10)5-11-4-7/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCHIDRQVQHFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine with a suitable alkylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to ensure high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of pyridine derivatives.

Substitution: Formation of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and inferred properties:

Key Observations:

Substituent Position Effects: Bromine at the pyridine 3-position (target compound) vs. 2-position (e.g., CAS 27063-90-7 ) alters electronic distribution and steric interactions. 3-substituted pyridines often exhibit distinct reactivity in coupling reactions compared to 2-substituted isomers. The 2-methylpropan-1-ol group introduces branching, which may reduce solubility in polar solvents compared to linear analogs like 3-(2-amino-5-fluoropyridin-3-YL)-propan-1-ol .

Functional Group Variations: Nitro groups (e.g., compound 27b ) enhance electrophilicity, making such derivatives more reactive in nucleophilic substitutions. Propargyl alcohol moieties (e.g., 3-(5-Bromo-3-methoxypyridin-2-YL)-prop-2-yn-1-ol ) confer rigidity, which could stabilize molecular conformations in crystal lattices or protein interactions.

Biological Relevance: Compound 27b , a nitro-containing analog, demonstrated efficacy as an NOS inhibitor, suggesting that the target compound’s bromopyridine core may similarly interact with heme-containing enzymes. Fluorine substitution (e.g., in 3-(2-amino-5-fluoropyridin-3-YL)-propan-1-ol ) often improves metabolic stability and bioavailability in drug candidates.

Notes on Structural Nuances

- Positional Isomerism : The CAS database highlights compounds with high similarity scores (0.82–0.94) but differing in bromine placement (2- vs. 3-position). Such isomerism can drastically alter dipole moments and crystallization behavior.

- Steric vs. Electronic Effects: The methylpropanol group in the target compound may hinder access to the pyridine ring’s reactive sites, whereas smaller substituents (e.g., propargyl alcohol ) allow tighter packing in solid-state structures.

Biologische Aktivität

2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound consists of a brominated pyridine moiety linked to a methylpropanol group, which may enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₀BrN, characterized by:

- Bromopyridine Moiety : The presence of bromine at the 5-position enhances the compound's reactivity through potential hydrogen bonding and π-π stacking interactions.

- Hydroxyl Group : The hydroxyl group contributes to the compound’s solubility and potential biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been suggested:

Antimicrobial Activity

Research indicates that compounds with similar structural features often demonstrate significant antimicrobial properties. For instance, studies on related brominated pyridine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

While specific case studies on this compound are sparse, similar compounds have been investigated for their biological activities:

- Study on Antichlamydial Activity : Research on sulfonylpyridine analogs demonstrated selectivity against C. trachomatis, indicating that structural modifications can lead to enhanced selectivity and potency against specific pathogens .

- Antibacterial Screening : A review highlighted various brominated compounds that showed promising antibacterial activity, suggesting that further exploration of this compound could yield valuable insights into its efficacy against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(5-Bromopyridin-3-YL)-2-methylpropan-1-one | Ketone instead of alcohol | Potentially different reactivity profiles |

| 2-Amino-5-bromopyridine | Amino group present | Different biological activities due to amino substitution |

| 2-Methyl-1-(pyridin-2-yl)propan-1-ol | Hydroxyl instead of ketone | Varies in solubility and reactivity |

Q & A

Basic Research Questions

Synthesis Optimization Q: What are the optimal synthetic routes for preparing 2-(5-Bromopyridin-3-YL)-2-methylpropan-1-OL, and how can purity be maximized? A: The compound can be synthesized via alkylation of 5-bromopyridin-3-amine derivatives with 2-methylpropan-1-ol precursors. A recommended method involves using NaH as a base in THF at 60°C for 12 hours, yielding ~78% purity. Column chromatography (silica gel, hexane/ethyl acetate gradient) is effective for purification. Monitoring reaction progress via TLC and NMR ensures intermediate stability .

Structural Characterization Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound? A: Key techniques include:

- NMR : H and C NMR to verify the pyridine ring substitution pattern and hydroxyl group presence.

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving bromine atom positioning and steric effects from the methylpropanol group. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Solubility and Stability Q: What solvents and storage conditions are optimal for handling this compound? A: The compound is polar (logP ~1.2) and dissolves well in DMSO, methanol, and dichloromethane. Store at 0–6°C under inert gas (N/Ar) to prevent hydroxyl group oxidation. Avoid prolonged exposure to light, as bromopyridine derivatives are prone to photodegradation .

Advanced Research Questions

Mechanistic Insights in Reactivity Q: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions? A: The 5-bromo group on the pyridine ring facilitates Suzuki-Miyaura couplings with boronic acids (e.g., aryl/heteroaryl variants). Use Pd(PPh) as a catalyst and KCO as a base in THF/HO (3:1) at 80°C. Competitive pathways (e.g., dehalogenation) can occur; monitor via GC-MS to optimize selectivity .

Biological Target Interactions Q: What strategies are recommended for studying this compound’s interaction with neurological targets like serotonin receptors? A: Employ molecular docking (AutoDock Vina) to model interactions with 5-HT receptors, focusing on hydrogen bonding between the hydroxyl group and Glu/Asp residues. Validate via radioligand binding assays (e.g., [H]-LSD displacement) and functional cAMP assays in HEK293 cells expressing recombinant receptors .

Resolving Data Contradictions Q: How can conflicting literature reports on this compound’s biological activity be addressed? A: Conduct meta-analyses of IC values across studies, controlling for assay conditions (e.g., cell line, incubation time). Use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) to distinguish direct target engagement from off-target effects .

Derivatization for Enhanced Bioactivity Q: What functionalization strategies improve the compound’s pharmacokinetic properties? A: Introduce PEGylated chains at the hydroxyl group to enhance solubility. Alternatively, replace the bromine with a trifluoromethyl group via Ullmann-type coupling (CuI, 1,10-phenanthroline) to improve metabolic stability. Assess ADMET profiles using in vitro microsomal assays .

Methodological Resources

- Crystallography : Use SHELXL for refining high-resolution structures; Bruker APEX2 detectors are ideal for data collection .

- Synthetic Protocols : Refer to pyridine alkylation methodologies in Organic Syntheses for scalable procedures .

- Biological Assays : Standardize protocols per NIH guidelines for receptor binding studies to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.